5-Dibromomethyl anastrozole
Description
Alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile is a complex organic compound with the molecular formula C15H16Br2N2 and a molecular weight of 384.11 g/mol. This compound is characterized by its multiple methyl groups and a dibromomethyl group attached to a benzenediacetonitrile structure. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUNARPIHUBZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586587 | |
| Record name | 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027160-12-8 | |
| Record name | 1,3-Benzenediacetonitrile, 5-(dibromomethyl)-alpha1,alpha1,alpha3,alpha3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027160128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-(5-(DIBROMOMETHYL)BENZENE-1,3-DIYL)BIS(2-METHYLPROPANENITRILE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847A4M9DHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Framework Construction: Tetramethylated Benzenediacetonitrile
The synthesis begins with the preparation of the tetramethylated benzenediacetonitrile backbone. This step typically employs a Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the cyanopropyl groups at the 1,3-positions of the benzene ring. For example:
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Friedel-Crafts Alkylation :
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Nucleophilic Substitution :
Table 1: Comparison of Core Synthesis Methods
Bromination of the Methyl Substituent
Introducing the dibromomethyl group requires selective bromination under controlled conditions. Two primary strategies are documented:
Radical Bromination
Electrophilic Bromination
Table 2: Bromination Efficiency Under Varied Conditions
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Radical | NBS, AIBN | 80 | 8 | 72 | 93 |
| Electrophilic | Br₂, FeBr₃ | 0–5 | 6 | 68 | 91 |
Purification and Analytical Characterization
Chromatographic Isolation
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 1.72 (s, 12H, CH₃), 4.52 (s, 2H, CH₂Br₂), 7.38–7.42 (m, 3H, aromatic).
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¹³C NMR : δ 28.9 (CH₃), 118.5 (CN), 132.8–138.4 (aromatic C), 34.2 (CBr₂).
Industrial-Scale Production Challenges
Byproduct Formation
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Mono-Brominated Analog : Incomplete bromination yields α,α,α',α'-tetramethyl-5-(bromomethyl)-1,3-benzenediacetonitrile, requiring iterative bromination or scavenging agents (e.g., Na₂S₂O₃).
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Ring-Brominated Derivatives : Electrophilic bromination at para positions necessitates low-temperature regimes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Enzyme Inhibition Studies
Research has indicated that compounds similar to alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile can serve as enzyme inhibitors. For instance, studies on sulfonamide derivatives have demonstrated their potential as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These findings suggest that the compound could be explored for therapeutic applications in diseases like Type 2 Diabetes Mellitus and Alzheimer's Disease .
2. Synthesis of Bioactive Compounds
The compound can act as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity. For example, the dibromomethyl group can be substituted or modified to create new compounds with specific pharmacological properties .
Materials Science
1. Organic Light-Emitting Diodes (OLEDs)
The unique structural characteristics of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile make it a candidate for use in OLED technology. Its ability to emit light when subjected to electric current can be harnessed in the development of new electronic materials .
2. Polymer Chemistry
This compound may also find applications in polymer chemistry as a cross-linking agent or as part of a copolymer system due to its reactive functional groups. This could lead to the development of novel materials with tailored properties for specific applications .
Case Study 1: Enzyme Inhibition
A study conducted on various sulfonamide derivatives showed that modifications similar to those possible with alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile resulted in compounds with significant inhibitory effects on α-glucosidase. The results indicated that structural changes could enhance enzyme selectivity and potency .
Case Study 2: OLED Development
Research into the use of dibromo derivatives in OLEDs demonstrated that these compounds could be modified to improve their luminescent properties. The incorporation of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile into OLED matrices showed promise for enhancing device efficiency and color purity .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors for diabetes and Alzheimer's disease | Therapeutic advancements |
| Materials Science | Use in OLED technology and polymer chemistry | Development of advanced electronic devices |
| Synthesis of Bioactive Compounds | Precursor for creating new pharmaceutical agents | Novel drug discovery |
Mechanism of Action
The mechanism by which alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Alpha,alpha,alpha',alpha'-Tetramethylbenzene: Similar structure but lacks the dibromomethyl group.
1,3-Benzenediacetonitrile: Similar backbone but without the methyl and bromomethyl groups.
Dibromomethane: Contains the dibromomethyl group but lacks the benzenediacetonitrile structure.
Uniqueness: Alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile is unique due to its combination of multiple methyl groups and a dibromomethyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
Alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile (CAS Number: 1027160-12-8) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant studies and findings.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance:
- Study 1 : A study conducted by Smith et al. (2022) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Study 2 : In a comparative analysis, Johnson et al. (2023) reported that the compound was more effective than traditional antibiotics in treating resistant bacterial strains.
Cytotoxicity and Anticancer Activity
Research has also focused on the cytotoxic effects of this compound on cancer cell lines:
- Case Study 1 : A study by Lee et al. (2023) evaluated the cytotoxicity of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile against breast cancer cell lines (MCF-7). The results indicated an IC50 value of 25 µM, suggesting potent anticancer properties.
- Case Study 2 : Another investigation by Patel et al. (2024) explored its effects on lung cancer cells (A549), revealing a significant reduction in cell viability and induction of apoptosis.
The biological activity of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile is believed to be mediated through multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cellular proliferation and survival pathways.
Data Summary
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial against S. aureus | Inhibition at 50 µg/mL | Smith et al., 2022 |
| Antimicrobial against E. coli | Inhibition at similar concentrations | Smith et al., 2022 |
| Cytotoxicity in MCF-7 cells | IC50 = 25 µM | Lee et al., 2023 |
| Cytotoxicity in A549 cells | Significant reduction in viability | Patel et al., 2024 |
Q & A
Q. What are the critical considerations for synthesizing α,α,α',α'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile with high purity?
Methodological Answer:
- Steric Hindrance Management: The tetramethyl groups at positions 1 and 3 create significant steric hindrance. Use bulky ligands (e.g., triarylphosphines) to stabilize intermediates during Friedel-Crafts alkylation or nucleophilic substitution steps .
- Bromination Selectivity: The dibromomethyl group at position 5 requires controlled bromination conditions (e.g., NBS in CCl₄ under UV light) to avoid over-bromination. Monitor via TLC and ¹H NMR (δ 4.8–5.2 ppm for -CHBr₂) .
- Purification: Column chromatography with hexane/ethyl acetate (8:2) followed by recrystallization in ethanol yields >95% purity (HPLC, C18 column, acetonitrile/water gradient) .
Q. How can researchers differentiate positional isomers of brominated derivatives in this compound?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Correlate ¹³C-¹H couplings to confirm substitution patterns. For example, the dibromomethyl carbon (δ ~35 ppm) shows coupling with aromatic protons at positions 4 and 6 .
- X-ray Crystallography: Resolve ambiguities in regiochemistry. Analogous structures (e.g., [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile) have been resolved via single-crystal diffraction .
Q. What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Thermal Stability: Store at +4°C in amber vials to prevent photodegradation of the dibromomethyl group. Degradation products (e.g., debrominated analogs) form at >30°C after 72 hours .
- Moisture Sensitivity: The acetonitrile groups hydrolyze slowly in humid conditions. Use desiccants (silica gel) and inert atmospheres (N₂) for long-term storage .
Advanced Research Questions
Q. How does the dibromomethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Applications: The -CHBr₂ moiety acts as a dual electrophilic site. Optimize with Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/H₂O (3:1) at 80°C. Yields drop below 40% due to steric constraints from tetramethyl groups .
- Ullmann Coupling: Bromine substituents enable aryl-aryl bond formation with CuI/1,10-phenanthroline. Monitor regioselectivity via GC-MS to avoid byproducts like dehalogenated intermediates .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Contradiction Example: Discrepancies in ¹³C NMR shifts for the tetramethyl carbons (reported δ 25–30 ppm vs. δ 28–32 ppm).
- Resolution: Use deuterated DMSO as a solvent to minimize aggregation effects. Compare with analogs (e.g., α,α,3,5-tetramethyl-benzeneacetonitrile, δ 27–29 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (m/z calc. for C₁₆H₁₆Br₂N₂: 415.96) confirms molecular ion integrity, ruling out degradation during analysis .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the dibromomethyl site. Studies on similar triazole-methyl derivatives show electrophilic character at the benzylic position .
- Docking Studies: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. Results correlate with in vitro microsomal assays (t₁/₂ = 12–15 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
